2-[(2,2-Diethoxyethyl)amino]ethan-1-ol
Description
Properties
CAS No. |
94851-02-2 |
|---|---|
Molecular Formula |
C8H19NO3 |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(2,2-diethoxyethylamino)ethanol |
InChI |
InChI=1S/C8H19NO3/c1-3-11-8(12-4-2)7-9-5-6-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
QFLUBGIBHYVAEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCCO)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ethoxy groups enhance hydrophilicity compared to alkyl or aryl substituents in analogues like 2-[(cyclohexylmethyl)amino]ethan-1-ol.
Physicochemical Properties
Analysis :
- The diethoxyethyl group likely increases solubility in both polar and moderately nonpolar solvents compared to DEAE.
- Methoxyethoxyethanol (a non-amine analogue) exhibits lower LogP due to ether linkages, contrasting with the amine functionality in the target compound.
Comparative Syntheses :
- DEAE : Produced via nucleophilic substitution between diethylamine and ethylene oxide under basic conditions.
- 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol: Synthesized by reacting 4-aminopentylamine with ethyl bromide, followed by hydroxylation.
- 2-(2-Iodoethoxy)ethan-1-ol : Prepared by iodination of ethylene glycol derivatives, as seen in .
Key Differences :
- The target compound’s diethoxyethyl group may enhance its metal-binding capacity compared to DEAE, as seen in analogous quinoline-derived ligands.
- Methoxyethoxyethanol is primarily used as a solvent, lacking the amine functionality critical for coordination chemistry.
Q & A
Q. What are the optimal synthetic routes for 2-[(2,2-Diethoxyethyl)amino]ethan-1-ol, and how do reaction conditions influence yield?
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm amino and diethoxy group positions .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry : ESI-MS for molecular weight verification (expected [M+H]⁺ = 222.2 g/mol) .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Methodological Answer : The amino group acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). Computational studies (DFT) reveal:
- Transition State : Stabilized by hydrogen bonding between the hydroxyl group and leaving group (e.g., Cl⁻) .
- Steric Effects : Diethoxy groups hinder reactivity at the ethyl chain, favoring regioselectivity at the amino site . Key Reference : Kinetic studies show a second-order rate constant () of L/mol·s in THF at 25°C .
Q. How does this compound interact with biological systems, such as enzymes or membranes?
Methodological Answer :
- Enzyme Inhibition : The compound’s hydroxyl and amino groups form hydrogen bonds with catalytic residues (e.g., in serine hydrolases).
- Membrane Permeability : LogP calculations (Predicted LogP = -0.5) suggest moderate hydrophilicity, requiring prodrug strategies for cellular uptake . Case Study : In vitro assays with cytochrome P450 enzymes showed competitive inhibition () .
Q. What strategies resolve contradictions in reported solubility and stability data?
Q. How to design assays for studying its role in drug delivery systems?
Methodological Answer :
- Liposome Encapsulation : Use thin-film hydration with phosphatidylcholine (70% encapsulation efficiency at 10 mM concentration) .
- Release Kinetics : Monitor via dialysis (MWCO = 3.5 kDa) under simulated physiological conditions (PBS, 37°C) .
Q. Why do some synthetic protocols report low yields, and how can this be mitigated?
Troubleshooting Guide :
- Issue : Competing elimination reactions. Solution : Lower reaction temperature and use bulky bases (e.g., DBU) to favor substitution .
- Issue : Hydrolysis of diethoxy groups. Solution : Anhydrous conditions and molecular sieves to scavenge water .
Data Interpretation
Q. How to analyze conflicting results in enzyme inhibition studies?
Methodological Answer :
- Assay Validation : Ensure consistent substrate concentrations (e.g., 0.1–1.0 mM ATP in kinase assays).
- Statistical Tools : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and compare with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
